1-But-3-ynyl-3-cyclopropylazetidin-3-ol
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Overview
Description
1-But-3-ynyl-3-cyclopropylazetidin-3-ol is a chemical compound with the molecular formula C10H15NO and a molecular weight of 165.24 g/mol . This compound features a unique structure that includes a cyclopropyl ring, an azetidine ring, and a butynyl group, making it an interesting subject for various chemical studies and applications.
Mechanism of Action
Target of Action
It is known that this compound is used as an intermediate in the synthesis of irak-4 inhibitors .
Mode of Action
As an intermediate in the synthesis of IRAK-4 inhibitors, it likely interacts with its targets through covalent bonding, leading to changes in the target’s function .
Biochemical Pathways
Given its use in the synthesis of irak-4 inhibitors, it may indirectly influence pathways related to inflammation and immune response .
Result of Action
As an intermediate in the synthesis of IRAK-4 inhibitors, it may contribute to the inhibition of IRAK-4, a kinase involved in immune response .
Preparation Methods
The synthesis of 1-But-3-ynyl-3-cyclopropylazetidin-3-ol involves several steps, typically starting with the preparation of the azetidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature settings to ensure the formation of the desired product .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
1-But-3-ynyl-3-cyclopropylazetidin-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the formation of saturated derivatives.
Common reagents and conditions used in these reactions include organic solvents, specific temperatures, and catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-But-3-ynyl-3-cyclopropylazetidin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Comparison with Similar Compounds
1-But-3-ynyl-3-cyclopropylazetidin-3-ol can be compared with other similar compounds, such as:
tert-butyl N-[1-(azetidin-3-yl)cyclopropyl]carbamate hydrochloride: This compound also features an azetidine ring and a cyclopropyl group but differs in its functional groups and overall structure.
Properties
IUPAC Name |
1-but-3-ynyl-3-cyclopropylazetidin-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-2-3-6-11-7-10(12,8-11)9-4-5-9/h1,9,12H,3-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFTWDSJHKDWTBH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCN1CC(C1)(C2CC2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1466790-99-7 |
Source
|
Record name | 1-(but-3-yn-1-yl)-3-cyclopropylazetidin-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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